molecular formula C23H25N3O6 B11392830 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11392830
M. Wt: 439.5 g/mol
InChI Key: NTZTWRBUDYKTOL-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a benzodioxine ring and an oxadiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzodioxine ring is then introduced through a series of reactions involving the coupling of the oxadiazole intermediate with suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylboronic acid: Shares structural similarities with the benzodioxine ring.

    1,3,4-Thiadiazole derivatives: Similar in terms of the heterocyclic ring structure.

Uniqueness

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of the oxadiazole and benzodioxine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C23H25N3O6/c1-3-11-28-17-10-9-15(13-19(17)29-12-4-2)21-22(26-32-25-21)24-23(27)20-14-30-16-7-5-6-8-18(16)31-20/h5-10,13,20H,3-4,11-12,14H2,1-2H3,(H,24,26,27)

InChI Key

NTZTWRBUDYKTOL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3)OCCC

Origin of Product

United States

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